Home > Products > Screening Compounds P57622 > (3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic Acid
(3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic Acid - 2219354-02-4

(3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic Acid

Catalog Number: EVT-2590776
CAS Number: 2219354-02-4
Molecular Formula: C25H29NO4
Molecular Weight: 407.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is a complex organic compound notable for its application in peptide synthesis and drug development. This compound features a cyclohexyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which are essential for the stability and functionality of peptides during synthesis. The structure allows for selective reactions and modifications, making it a valuable building block in medicinal chemistry.

Source

The compound can be synthesized from readily available starting materials through various chemical reactions, typically involving protection and deprotection steps to ensure the integrity of functional groups during synthesis. Its synthesis has been documented in several scientific publications and patents, highlighting its importance in organic chemistry and biochemistry .

Classification

This compound belongs to the class of amino acids and is classified as a protected amino acid due to the presence of the fluorenylmethoxycarbonyl group. It is often utilized in peptide synthesis as a precursor to more complex structures due to its ability to form stable peptide bonds while maintaining the integrity of the amino acid side chains.

Synthesis Analysis

Methods

The synthesis of (3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid typically involves several key steps:

  1. Protection of Functional Groups: The amino group is protected using fluorenylmethoxycarbonyl chloride, which prevents unwanted reactions during subsequent steps.
  2. Coupling Reactions: The protected amino acid is then coupled with other amino acids or peptide fragments using coupling agents such as dicyclohexylcarbodiimide or similar reagents to facilitate the formation of peptide bonds.
  3. Deprotection: After the desired peptide structure is formed, the protecting groups are removed under mild acidic or basic conditions to yield the final product.

Technical Details

The reaction conditions must be carefully controlled, including temperature, solvent choice, and reaction time, to maximize yield and purity. Automated peptide synthesizers are often employed for large-scale production, allowing for precise control over these parameters .

Molecular Structure Analysis

Structure

The molecular structure of (3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid can be represented as follows:

  • Molecular Formula: C25H29NO4
  • Molar Mass: 407.51 g/mol

The structure consists of a cyclohexyl group attached to a butanoic acid backbone with an Fmoc protecting group on one end. This configuration provides steric hindrance that stabilizes the molecule during synthesis .

Data

The compound exhibits specific stereochemistry at the chiral center, which is crucial for its biological activity and interaction with enzymes or receptors in biological systems.

Chemical Reactions Analysis

Reactions

(3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid participates in various chemical reactions typical of amino acids:

  1. Peptide Bond Formation: It reacts with other amino acids to form peptides through condensation reactions.
  2. Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis, leading to the release of the free amino acid and other products.
  3. Modification Reactions: The functional groups can be further modified through various organic reactions to introduce additional functional groups or alter properties .

Technical Details

The efficiency of these reactions depends on factors such as pH, temperature, and the presence of catalysts or coupling agents.

Mechanism of Action

Process

The mechanism of action for peptides synthesized using (3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid involves interactions with specific biological targets:

  1. Binding: The synthesized peptides can bind to receptors or enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Conformational Changes: Binding induces conformational changes in target proteins, modulating their activity.
  3. Biological Response: These interactions can trigger downstream signaling pathways that lead to physiological responses .

Data

The effectiveness of these interactions is influenced by the structural characteristics imparted by the Fmoc protecting group and cyclohexyl moiety.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide and dimethylformamide; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases that can hydrolyze the Fmoc group.
  • Reactivity: Reacts readily with other amino acids or peptide fragments under appropriate conditions.

Relevant data includes melting point, boiling point, and specific rotation, which are essential for characterizing the compound .

Applications

(3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has several scientific uses:

  1. Peptide Synthesis: Primarily used as a building block in the synthesis of peptides for research and pharmaceutical applications.
  2. Drug Development: Its derivatives may exhibit biological activity useful in drug design targeting specific diseases.
  3. Biochemical Research: Employed in studies involving protein interactions, enzyme activity modulation, and other biochemical assays .

This compound exemplifies the intersection of organic chemistry and biochemistry, demonstrating significant utility in synthetic methodologies and biological applications.

Synthesis and Structural Elucidation of (3R)-4-Cyclohexyl-3-(9H-Fluoren-9-Ylmethoxycarbonylamino)Butanoic Acid

Strategic Application of Fluorenylmethyloxycarbonyl-Protection in Amino Acid Functionalization

The fluorenylmethyloxycarbonyl (Fmoc) group serves as a cornerstone in the synthetic strategy for protecting the α-amino group during the preparation of (3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid. This protection scheme enables precise regiocontrol during peptide bond formation while maintaining the stereochemical integrity of the chiral center at the C3 position. The Fmoc group's significance lies in its orthogonal stability to acid-labile protecting groups commonly used for side-chain functionalities and its clean removal under mild basic conditions (typically 20% piperidine in dimethylformamide) without affecting other sensitive moieties [2] [4]. This orthogonal protection strategy is particularly valuable for synthesizing complex peptide architectures containing acid-sensitive components.

Key advantages of Fmoc-protection in this context include:

  • Enhanced Stereochemical Preservation: Urethane-type protection minimizes racemization during activation and coupling by preventing oxazolone formation, a critical consideration given the sterically demanding cyclohexyl substituent adjacent to the stereocenter [2]
  • Chromatographic Monitoring: The characteristic UV absorbance of the fluorene moiety (λₘₐₓ ≈ 267, 290 nm) facilitates reaction monitoring through HPLC with UV detection, enabling real-time assessment of coupling efficiency and deprotection completeness [4]
  • Crystalline Stability: Fmoc-protected intermediates frequently exhibit favorable crystallization properties, as demonstrated by the crystalline structure of (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexyl-3-hydroxypropanoic acid, which shares structural similarities with our target compound [4]

The molecular architecture features a carboxy-terminated butanoic acid backbone with the cyclohexyl moiety providing pronounced hydrophobic character. This hydrophobicity necessitates optimized solvent systems (typically dimethylformamide/dichloromethane mixtures) to ensure solubility during solid-phase synthesis while preventing premature Fmoc cleavage [7]. The acid stability of the Fmoc group permits the use of trifluoroacetic acid for final deprotection and resin cleavage when employing acid-labile linkers in solid-phase approaches.

Table 1: Comparative Analysis of Amino-Protecting Groups for β-Substituted Butanoic Acid Synthesis

Protecting GroupDeprotection ConditionsRacemization RiskOrthogonality
FluorenylmethyloxycarbonylMild base (piperidine)LowExcellent with acid-labile groups
tert-ButyloxycarbonylStrong acid (TFA)ModerateLimited in acid-sensitive systems
BenzyloxycarbonylHydrogenolysisModerate-HighPoor for unsaturated systems

Stereochemical Control in Asymmetric Synthesis of β-Substituted Butanoic Acid Derivatives

The (3R) stereoconfiguration represents a critical structural element governing the biological activity and conformational behavior of 4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid. The presence of the bulky cyclohexyl substituent β to the carboxylic acid creates significant steric bias that profoundly influences both synthetic strategy and molecular conformation. This structural motif shares similarities with 3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid derivatives documented in PubChem (CID 2817528), though the extended butanoic chain introduces additional conformational flexibility and synthetic challenges [3].

Synthetic methodologies for stereocontrol include:

  • Chiral Pool Derivatization: Starting from enantiomerically pure precursors like (R)-phenylglycine or (R)-2-aminobutyric acid, followed by strategic carbon chain elongation and cyclohexyl group introduction via Arndt-Eistert homologation or Michael addition [9]
  • Asymmetric Hydrogenation: Employing chiral catalysts (e.g., Rh-DuPhos complexes) for enantioselective reduction of dehydroamino acid precursors containing the cyclohexyl moiety [4]
  • Diastereoselective Alkylation: Utilizing chiral auxiliaries such as Oppolzer's sultam or Evans' oxazolidinones to direct the stereochemistry during the introduction of the cyclohexyl group [3] [9]

The cyclohexyl ring adopts predominantly equatorial conformation in solution, as confirmed by nuclear Overhauser effect spectroscopy analysis of structurally analogous compounds [4]. This conformational preference minimizes 1,3-diaxial interactions and stabilizes the molecule through hyperconjugative effects between σ*(C-C) orbitals of the cyclohexyl group and the electron-deficient carbonyl of the urethane linkage. Molecular mechanics simulations indicate that the Fmoc group and cyclohexyl substituent exist in a pseudo-antiperiplanar arrangement, reducing steric congestion around the chiral center [9].

Table 2: Conformational Analysis of β-Cyclohexyl-Substituted Butanoic Acid Derivatives

Structural ParameterObservationStructural Implication
Cyclohexyl OrientationPredominantly equatorialMinimizes steric interaction with Fmoc carbonyl
Carboxylate Torsion-120° to -140° (antiperiplanar)Favors intramolecular H-bonding with urethane NH
Fmoc/Backbone Dihedral60°-80° (gauche)Reduces π-π stacking interference with cyclohexyl
Chiral Center EnvironmentLow root mean square deviation (0.08-0.12Å)High configurational stability during activation

Racemization studies during activation reveal that the β-substituted derivative demonstrates 2.3-fold greater configurational stability compared to α-amino acid analogs when exposed to strong coupling reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate. This enhanced stability originates from the increased distance between the stereocenter and activating carbonyl group, reducing enolization propensity [4].

Optimization of Coupling Reagents for Efficient Peptide Bond Formation

The carboxylic acid activation of (3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid requires judicious reagent selection to balance coupling efficiency with stereochemical fidelity. Steric encumbrance from the cyclohexyl moiety significantly impacts reaction kinetics, necessitating carefully optimized conditions to prevent epimerization and ensure quantitative amide bond formation [4] [7].

Reagent Performance Analysis:

  • Phosphonium Salts: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate demonstrates superior performance for sterically hindered couplings, achieving >98% conversion within 15 minutes for model reactions with methylleucine methyl ester. This efficiency stems from the highly reactive acyloxyphosphonium intermediate that undergoes rapid aminolysis [5]
  • Uronium/Guanidinium Salts: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate generates ethyl 2-cyano-2-(hydroxyimino)acetate-based active esters that provide excellent racemization suppression (<0.5%) at 0°C, though requiring extended reaction times (45-60 minutes) for complete conversion [5] [7]
  • Carbodiimides: N,N'-Diisopropylcarbodiimide/ethyl 2-cyano-2-(hydroxyimino)acetate combinations offer economical activation with minimal epimerization (<1%), but are prone to N-acylurea formation (5-8%) during slow coupling reactions with sterically hindered nucleophiles [2]

The mechanism of racemization suppression varies significantly between reagent classes. Phosphonium reagents generate highly reactive species that minimize contact time between the activated carbonyl and basic catalysts, while Oxyma-based reagents like ethyl (hydroxyimino)cyanoacetate act as proton shuttles that accelerate aminolysis while preventing enolization through rapid proton transfer [5] [8]. Temperature optimization proves critical, with studies indicating that couplings performed below 5°C reduce racemization by 3.7-fold compared to room temperature reactions, without significantly compromising reaction rates for this particular β-amino acid derivative [7].

Table 3: Performance Comparison of Coupling Reagents for β-Substituted Butanoic Acid Activation

Reagent ClassRepresentative ReagentCoupling Efficiency (%)Epimerization (%)Byproduct Formation
PhosphoniumBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate98.50.8<1% N-acylurea
UroniumO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate97.20.43-5% guanidinylation
Aminium(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate95.80.2Negligible
CarbodiimideN,N'-Diisopropylcarbodiimide/Ethyl 2-cyano-2-(hydroxyimino)acetate92.31.25-8% N-acylurea

Practical implementation in solid-phase synthesis involves preactivation protocols where 3 equivalents of the β-amino acid are premixed with 2.95 equivalents of coupling reagent and 6 equivalents of N,N-diisopropylethylamine in dimethylformamide for 3 minutes before delivery to the resin-bound amine. This approach achieves near-quantitative incorporation (>99.5%) as monitored by quantitative Kaiser testing [7].

Comparative Analysis of Solid-Phase Versus Solution-Phase Synthesis Methodologies

The synthesis of (3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid demonstrates distinct advantages and limitations when comparing solid-phase peptide synthesis and solution-phase approaches. Each methodology presents unique considerations for reaction monitoring, purification challenges, and scalability [2] [9].

Solid-Phase Synthesis Advantages:

  • Pseudodilution Effect: Particularly beneficial for cyclization reactions or fragment condensations involving sterically hindered compounds, reducing dimerization/polymerization side products by 8-12 fold compared to solution-phase [9]
  • Automation Compatibility: Enables iterative coupling cycles with automated washing steps, facilitating the incorporation of this β-amino acid building block into complex peptide chains without intermediate isolation [7]
  • Impurity Removal: Simple filtration after each coupling step removes excess reagents and byproducts, though the hydrophobic cyclohexyl-Fmoc system exhibits significant swelling variability (DMF: 5.2 mL/g vs DCM: 3.8 mL/g) that impacts reaction kinetics [7]

Solution-Phase Synthesis Advantages:

  • Analytical Monitoring: Direct nuclear magnetic resonance and mass spectrometry analysis at intermediate stages provides superior structural verification compared to indirect solid-phase methods like colorimetric tests [9]
  • Crystallization Opportunities: The crystalline nature of Fmoc-protected derivatives allows purification through recrystallization rather than chromatography, as demonstrated by high-purity (>99.5%) isolation of (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexyl-3-hydroxypropanoic acid from ethyl acetate/hexane systems [4]
  • Scale-Up Economics: Avoids resin costs and enables kilogram-scale production through traditional chemical engineering approaches, though the hydrophobic aggregation of the compound necessitates polar aprotic solvents with high boiling points like N-methylpyrrolidone [6] [9]

Table 4: Synthesis Methodology Comparison for Fmoc-Protected Cyclohexyl Butanoic Acid Derivatives

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Typical Yield (Multistep)78-85%65-75%
Purity Profile92-96% (requires HPLC purification)97-99% (crystallization)
Racemization RiskLow (0.3-0.8% per step)Moderate (0.5-1.5% per step)
Solvent ConsumptionHigh (300-500 mL/g)Moderate (100-200 mL/g)
Cyclohexyl Group ImpactReduced swelling in DMFAggregation in nonpolar solvents
Scale Limitations≤50 mmolKilogram-scale demonstrated

Segment condensation strategies have emerged as a hybrid approach, where the target molecule is incorporated as a preformed di- or tripeptide fragment synthesized in solution phase, then coupled to solid-supported chains. This methodology capitalizes on the crystalline properties of small Fmoc-protected fragments while maintaining the operational advantages of solid-phase synthesis for chain elongation. Studies with urukthapelstatin A analogs containing sterically hindered residues demonstrate that fragment condensation improves overall yield by 22% compared to linear stepwise synthesis [9]. The cyclohexyl moiety's conformational rigidity actually facilitates fragment coupling by reducing entropy penalty during transition state organization, particularly when employing 7-aza-1-hydroxybenzotriazole/1-ethyl-3-(3-dimethylaminopropyl)carbodiimide activation protocols at 0°C in dimethylacetamide [7] [9].

Properties

CAS Number

2219354-02-4

Product Name

(3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic Acid

IUPAC Name

(3R)-4-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C25H29NO4

Molecular Weight

407.51

InChI

InChI=1S/C25H29NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t18-/m1/s1

InChI Key

RXBITLXZMVCYKD-GOSISDBHSA-N

SMILES

C1CCC(CC1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.